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molecular formula C12H15NO3S B8358256 (S)-1-(2-Thiopheneacetyl)-3-piperidine Carboxylic Acid

(S)-1-(2-Thiopheneacetyl)-3-piperidine Carboxylic Acid

Cat. No. B8358256
M. Wt: 253.32 g/mol
InChI Key: OHKMRQGBHSMNBE-VIFPVBQESA-N
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Patent
US06664271B1

Procedure details

This reaction was run in the same manner as 1-(2-thiopheneacetyl)-3-piperidine carboxylic acid, starting with (S)-ethyl 1-(2-thiopheneacetyl)-3-piperidinecarboxylate (10 g; 35.6). This gave (S)-1-(2-thiopheneacetyl)-3-piperidine carboxylic acid (9.27 g) as a white solid without further purification. MS m/z (positive ion) 506 (dimer+; 25), 254 (MH+; 100).

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][C:7]([N:9]1[CH2:14][CH2:13][CH2:12][CH:11]([C:15]([OH:17])=[O:16])[CH2:10]1)=[O:8].S1C=CC=C1CC(N1CCC[C@H](C(OCC)=O)C1)=O>>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][C:7]([N:9]1[CH2:14][CH2:13][CH2:12][C@H:11]([C:15]([OH:17])=[O:16])[CH2:10]1)=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)CC(=O)N1CC(CCC1)C(=O)O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
S1C(=CC=C1)CC(=O)N1C[C@H](CCC1)C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This gave (S)-1-(2-thiopheneacetyl)-3-piperidine carboxylic acid (9.27 g) as a white solid without further purification

Outcomes

Product
Name
Type
Smiles
S1C(=CC=C1)CC(=O)N1C[C@H](CCC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06664271B1

Procedure details

This reaction was run in the same manner as 1-(2-thiopheneacetyl)-3-piperidine carboxylic acid, starting with (S)-ethyl 1-(2-thiopheneacetyl)-3-piperidinecarboxylate (10 g; 35.6). This gave (S)-1-(2-thiopheneacetyl)-3-piperidine carboxylic acid (9.27 g) as a white solid without further purification. MS m/z (positive ion) 506 (dimer+; 25), 254 (MH+; 100).

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][C:7]([N:9]1[CH2:14][CH2:13][CH2:12][CH:11]([C:15]([OH:17])=[O:16])[CH2:10]1)=[O:8].S1C=CC=C1CC(N1CCC[C@H](C(OCC)=O)C1)=O>>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][C:7]([N:9]1[CH2:14][CH2:13][CH2:12][C@H:11]([C:15]([OH:17])=[O:16])[CH2:10]1)=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)CC(=O)N1CC(CCC1)C(=O)O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
S1C(=CC=C1)CC(=O)N1C[C@H](CCC1)C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This gave (S)-1-(2-thiopheneacetyl)-3-piperidine carboxylic acid (9.27 g) as a white solid without further purification

Outcomes

Product
Name
Type
Smiles
S1C(=CC=C1)CC(=O)N1C[C@H](CCC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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